

Application Notes and Protocols for Amoz Quantification using ELISA Kit

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Compound of Interest

Compound Name: Amoz

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These application notes provide a detailed protocol for the quantitative determination of 3-Amino-5-morpholinomethyl-2-oxazolidinone (**AMOZ**), a metabolite of the nitrofurantoin antibiotic furaltadone, in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been widely used in animal production for their antibacterial properties and as growth promoters.[1][2] However, due to concerns about the carcinogenic and mutagenic potential of their residues in food products of animal origin, their use in food-producing animals has been banned in many countries, including the European Union.[1][2] Furaltadone is rapidly metabolized in vivo, and its tissue-bound metabolite, **AMOZ**, is a stable marker for detecting the illegal use of this antibiotic.[1] This ELISA kit provides a sensitive and specific method for the quantitative analysis of **AMOZ**. [3][4]

The principle of the assay is a competitive ELISA.[5][6] **AMOZ** present in the sample competes with a fixed amount of **AMOZ**-horseradish peroxidase (HRP) conjugate for binding to a limited number of specific antibodies coated on the microtiter plate wells.[5][6] The amount of bound HRP conjugate is inversely proportional to the concentration of **AMOZ** in the sample.[5][6] After

a washing step, a substrate solution is added, and the color development is stopped with a stop solution. The absorbance is then measured at 450 nm, and the concentration of **AMOZ** in the sample is determined by interpolating from a standard curve.^{[3][6]}

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical **AMOZ** ELISA kit based on the provided information.

Table 1: Kit Specifications

Parameter	Specification
Assay Type	Competitive ELISA
Format	96-well microtiter plate
Total Assay Time	Approximately 45 - 60 minutes (excluding sample preparation) ^{[1][2]}
Detection Limit	0.05 ppb - 0.1 ppb (depending on the matrix) ^[3] ^[4]
Cross-Reactivity	AMOZ: 100%; AOZ, AHD, SEM: < 0.1% ^[3]

Table 2: Standard Curve Concentrations

Standard	Concentration (ng/mL or ppb)
Standard 1	0
Standard 2	0.05
Standard 3	0.15
Standard 4	0.45
Standard 5	1.35
Standard 6	4.05

Note: Standard concentrations may vary slightly between different kit manufacturers.[\[3\]](#)[\[6\]](#)

Experimental Protocols

Reagent Preparation

- Rinsing Buffer (Wash Buffer): If provided as a concentrate (e.g., 20x), dilute with distilled or deionized water to the required volume. For example, to prepare 1 L of 1x wash buffer from a 20x concentrate, mix 50 mL of the concentrate with 950 mL of distilled water.[\[5\]](#)
- Conjugate Solution: If provided as a concentrate (e.g., 100x), dilute with the provided dilution buffer just before use. For instance, add 10 μ L of the concentrated conjugate to 1 mL of dilution buffer.[\[5\]](#)
- Standard Solutions: The kit typically provides ready-to-use standard solutions at different concentrations.[\[3\]](#)[\[6\]](#)
- Derivatization Reagent: Prepare fresh before use if required. For example, dissolve 15.2 mg of 2-nitrobenzaldehyde in 10 mL of DMSO.[\[5\]](#)

Sample Preparation (General Guideline for Meat/Fish/Shrimp)

- Homogenize a representative sample to a paste-like consistency.
- Weigh 1.0 g of the homogenized sample into a centrifuge tube.
- Add 4.0 mL of deionized water, 0.5 mL of 1 M HCl, and 100 μ L of freshly prepared Derivatization Reagent.[\[3\]](#)
- Vortex the mixture for 1-5 minutes.[\[3\]](#)[\[5\]](#)
- Incubate the sample. Options include overnight at 37°C (approximately 16 hours) for highest precision or in a water bath at 50°C for 3 hours.[\[1\]](#)[\[3\]](#)
- Add 5 mL of 0.1 M K₂HPO₄, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate.[\[3\]](#)

- Mix carefully (e.g., head over head) for 1 minute. Avoid vigorous shaking to prevent emulsion formation.[\[5\]](#)
- Centrifuge at 2000-3000 rpm for 10 minutes.[\[5\]](#)
- Transfer 50 μ L of the aqueous phase (supernatant) to a clean tube for use in the ELISA.[\[5\]](#)

ELISA Protocol

- Bring all reagents and samples to room temperature (20-25°C) before use.[\[3\]](#)
- Prepare the required number of microtiter plate strips.
- Add 50 μ L of each standard solution and prepared sample into the appropriate wells in duplicate.[\[5\]](#)
- Add 50 μ L of the diluted HRP conjugate to each well (except for the blank wells).[\[3\]](#)[\[5\]](#)
- Add 50 μ L of the Antibody Working Solution to each well.[\[3\]](#)
- Seal the plate and incubate for 30-45 minutes at 25°C in the dark.[\[3\]](#)[\[5\]](#)
- Wash the plate 3-5 times with 300 μ L of 1x Rinsing Buffer per well.[\[3\]](#)[\[5\]](#)
- Add 50 μ L of Substrate Reagent A and 50 μ L of Substrate Reagent B (or 100 μ L of a combined substrate solution) to each well.[\[3\]](#)[\[5\]](#)
- Incubate for 15 minutes at 25°C in the dark for color development.[\[3\]](#)[\[5\]](#)
- Add 50 μ L of Stop Solution to each well to stop the reaction.[\[3\]](#)
- Read the absorbance at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[\[3\]](#)

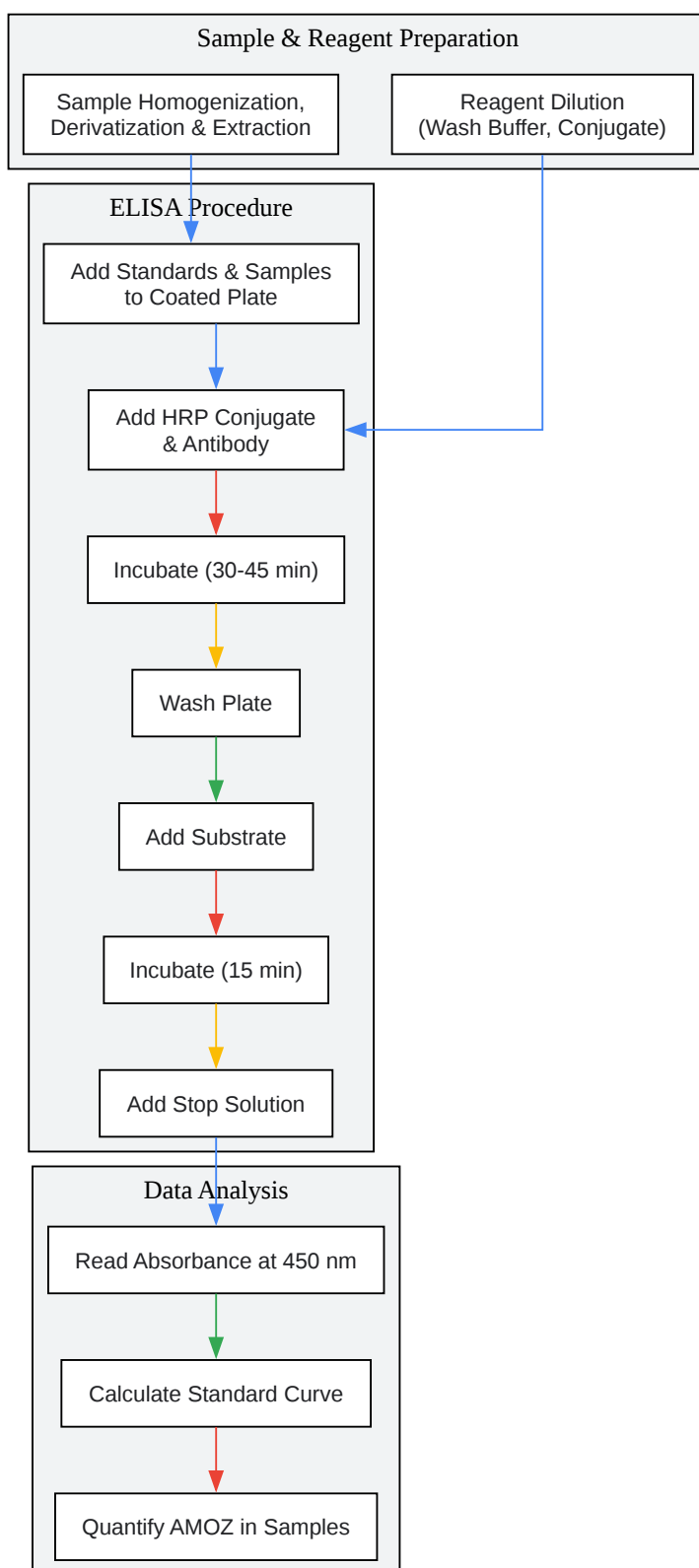
Data Analysis

- Calculate the mean absorbance for each set of standards and samples.

- Subtract the mean absorbance of the blank (if used) from the mean absorbance of all other wells.[\[5\]](#)
- Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula: $\%B/B0 = (\text{Absorbance of standard or sample} / \text{Absorbance of zero standard}) \times 100$
- Plot a standard curve of the %B/B0 (Y-axis) versus the corresponding **AMOZ** concentration (X-axis) on a semi-logarithmic scale.
- Determine the concentration of **AMOZ** in the samples by interpolating their %B/B0 values from the standard curve.[\[6\]](#)
- Multiply the interpolated concentration by the appropriate dilution factor from the sample preparation step to obtain the final concentration in the original sample.[\[5\]](#)

Visualizations

Experimental Workflow



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Caption: Experimental workflow for **AMOZ** quantification using a competitive ELISA.

Signaling Pathway

A specific signaling pathway directly regulated by **AMOZ** in mammalian systems is not well-documented in the provided scientific literature. The primary mechanism of action of the parent compound, furaltadone, relates to its antibacterial activity, and the main concern for human health is its potential carcinogenicity.[2] Therefore, a signaling pathway diagram for **AMOZ** cannot be provided at this time.

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